2-chloro-6-hydrazinyl-9H-purine
Overview
Description
Mechanism of Action
Mode of Action
As a purine derivative, it may interact with its targets by mimicking the structure of natural purines, thereby interfering with their normal function .
Biochemical Pathways
The biochemical pathways affected by 2-chloro-6-hydrazinyl-9H-purine are not well-documented. Given its structural similarity to other purines, it may potentially affect pathways involving purine metabolism. More research is needed to confirm this .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .
Result of Action
As a purine derivative, it may potentially interfere with DNA replication, RNA transcription, or protein synthesis, but more research is needed to confirm these effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-hydrazinyl-9H-purine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as human epidermal receptor (EGFR), human epidermal growth factor receptor 2 (HER2), vascular endothelial growth factor receptor 2 (VEGFR2), and cyclin-dependent kinase 2 (CDK2) . These interactions are typically inhibitory, leading to a reduction in the activity of these enzymes, which are often overexpressed in cancer cells.
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells . This compound influences cell signaling pathways by inhibiting kinase activity, which in turn affects gene expression and cellular metabolism. The inhibition of key kinases disrupts the signaling pathways that promote cell growth and survival, leading to reduced cell viability and increased cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of target kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling proteins . This inhibition leads to a cascade of events that result in altered gene expression and reduced cellular proliferation. Additionally, the compound may induce changes in the expression of pro-apoptotic and anti-apoptotic genes, further promoting cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Its activity may degrade over extended periods, leading to reduced efficacy in long-term studies. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to purine metabolism . It interacts with enzymes such as adenosine deaminase and xanthine oxidase, affecting the levels of metabolites like adenosine and xanthine. These interactions can alter metabolic flux and influence the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester or transport it to specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins . The compound may also be directed to specific organelles through targeting signals or post-translational modifications, enhancing its ability to modulate cellular processes at precise locations within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-6-hydrazinyl-9H-purine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-9H-purine with hydrazine hydrate under controlled conditions . The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-hydrazinyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are substituted purine derivatives with various functional groups replacing the chlorine atom.
Oxidation Reactions: The major products are azo or azoxy derivatives.
Reduction Reactions: The major products are hydrazine derivatives.
Scientific Research Applications
2-chloro-6-hydrazinyl-9H-purine has several scientific research applications:
Medicinal Chemistry: It has been investigated as a potential anti-cancer agent due to its ability to inhibit DNA synthesis by interfering with the incorporation of guanine into DNA.
Pharmaceutical Research: The compound is used as a reference standard in pharmaceutical testing and quality control.
Biological Studies: It is employed in studies related to enzyme inhibition and nucleic acid interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-9H-purine: Lacks the hydrazinyl group and has different reactivity and biological activity.
6-hydrazinyl-9H-purine: Lacks the chlorine atom and has different chemical properties and applications.
2,6-dichloro-9H-purine: Contains two chlorine atoms and exhibits different reactivity and biological effects.
Uniqueness
2-chloro-6-hydrazinyl-9H-purine is unique due to the presence of both chlorine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-chloro-7H-purin-6-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN6/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFNQRYMMJROEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968877 | |
Record name | 2-Chloro-6-hydrazinyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5404-88-6 | |
Record name | 5404-88-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-6-hydrazinyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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